

Application Notes and Protocols: TUG-499

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TUG-499	
Cat. No.:	B11930145	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-499 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[1][2] It exhibits high selectivity for FFAR1 over related receptors such as FFA2 and FFA3, as well as the nuclear receptor PPARy.[1] Due to its role in stimulating glucose-dependent insulin secretion, **TUG-499** is a valuable tool for research in type 2 diabetes and other metabolic diseases.[1][2] These application notes provide detailed protocols for the preparation, storage, and handling of **TUG-499** to ensure its optimal performance and stability in experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of **TUG-499** is presented in the table below. This information is crucial for accurate solution preparation and experimental design.

Property	Value	Reference
Molecular Formula	C16H11Cl2NO2	[3][4]
Molecular Weight	320.17 g/mol	[3][4]
Appearance	Solid	[4]
Purity	>99%	[4]
pEC50	7.39	[1][5]

Solution Preparation

The solubility of **TUG-499** is a critical factor for the preparation of stock and working solutions. The following table provides solubility data in a common solvent.

Solvent	Solubility	
DMSO	105 mg/mL (327.95 mM)	

Note: To aid dissolution in DMSO, low-frequency sonication can be used. It is important to use DMSO that has not been opened for a long time, as it can absorb water and reduce its solubilizing capacity.[3]

Experimental Protocols

- 3.1.1. Preparation of a 10 mM Stock Solution in DMSO
- Weighing: Accurately weigh out a specific amount of TUG-499 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.20 mg of TUG-499.
- Dissolution: Add the appropriate volume of high-purity DMSO to the TUG-499 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
- Solubilization: Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the vial in a water bath for a few minutes to ensure complete dissolution.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots as recommended in the storage section.
- 3.1.2. Preparation of Working Solutions for In Vitro Cellular Assays
- Thawing: Thaw a single aliquot of the **TUG-499** stock solution at room temperature.
- Dilution: Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium or buffer to the desired final concentration. For example, to prepare 1 mL

of a 10 μ M working solution from a 10 mM stock, add 1 μ L of the stock solution to 999 μ L of the medium.

- Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.
- Use: Use the freshly prepared working solution immediately for your experiments to ensure accuracy and reproducibility.

3.1.3. Formulation for In Vivo Animal Studies

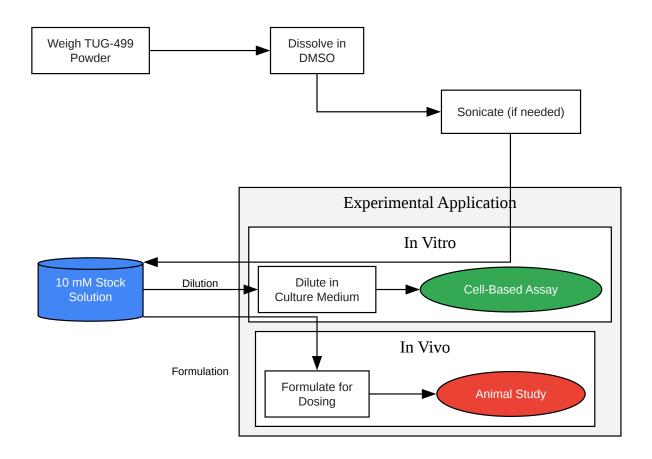
For animal studies, **TUG-499** can be formulated for oral or injectable administration. The following are suggested solvent systems. It is recommended to prepare a clear stock solution first and then add any co-solvents. Working solutions for in vivo experiments should be prepared fresh on the day of use.[3]

Formulation	Composition	Solubility
Oral Formulation 1	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (7.81 mM)
Oral Formulation 2	PEG400	Soluble
Oral Formulation 3	0.2% Carboxymethyl cellulose	Suspension
Injectable Formulation	Cremophor/Ethanol (50:50), then diluted with saline	Soluble

Note: When preparing the DMSO/Corn Oil formulation, first dissolve **TUG-499** in DMSO to make a clear stock solution (e.g., 25 mg/mL). Then, add the appropriate volume of this stock to the corn oil and mix thoroughly. For example, to make 1 mL of a 2.5 mg/mL working solution, add 100 μ L of the 25 mg/mL DMSO stock to 900 μ L of corn oil.[3]

Storage and Stability

Proper storage of **TUG-499** in both its solid form and in solution is essential to maintain its chemical integrity and biological activity.



Form	Storage Condition	Duration
Solid (Pure Form)	2-8°C, Inert atmosphere	Long-term
In Solvent (DMSO)	-20°C	3-6 months
In Solvent (DMSO)	-80°C	12 months

Note: For long-term stability, it is recommended to store **TUG-499** as a solid at 2-8°C under an inert atmosphere. Solutions in DMSO should be stored at -20°C for short-term use and at -80°C for long-term storage.[3]

Visualized Workflow

The following diagram illustrates the general workflow for the preparation and use of **TUG-499** solutions in a research setting.

Click to download full resolution via product page

Caption: Workflow for **TUG-499** solution preparation and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. TUG499 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 3. TUG-499 | FFAR1 Agonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. TUG-499 | CymitQuimica [cymitquimica.com]
- 5. TUG-499 | FFAR1激动剂 | CAS 1206629-08-4 | 美国InvivoChem [invivochem.cn]
- To cite this document: BenchChem. [Application Notes and Protocols: TUG-499].

 BenchChem, [2025]. [Online PDF]. Available at:

 [https://www.benchchem.com/product/b11930145#tug-499-solution-preparation-and-storage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com